molecular formula C31H31N3O7 B610904 SNU-BP CAS No. 1621513-98-1

SNU-BP

Cat. No.: B610904
CAS No.: 1621513-98-1
M. Wt: 557.6
InChI Key: ZSXBRYSZYSRMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNU-BP is a small-molecule peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist with demonstrated anti-inflammatory and immunomodulatory effects. It inhibits lipopolysaccharide (LPS)-induced inflammatory cytokine production (e.g., TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) in microglia by activating PPAR-γ pathways . Additionally, this compound promotes the expression of M2 microglial markers, such as interleukin-4 (IL-4) and arginase-1 (Arg-1), which are associated with tissue repair and anti-inflammatory responses . Its mechanism involves suppressing pro-inflammatory signaling pathways, including p38-MAPK, STAT-1, and NF-κB, while enhancing mitochondrial function via interactions with PGC1α and Nrf1–2 .

Properties

CAS No.

1621513-98-1

Molecular Formula

C31H31N3O7

Molecular Weight

557.6

IUPAC Name

2-(4-(5-(1-((Benzyl(phenylcarbamoyl)carbamoyl)oxy)propyl)isoxazol-3-yl)phenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C31H31N3O7/c1-4-26(27-19-25(33-41-27)22-15-17-24(18-16-22)40-31(2,3)28(35)36)39-30(38)34(20-21-11-7-5-8-12-21)29(37)32-23-13-9-6-10-14-23/h5-19,26H,4,20H2,1-3H3,(H,32,37)(H,35,36)

InChI Key

ZSXBRYSZYSRMSB-UHFFFAOYSA-N

SMILES

CC(C)(OC1=CC=C(C2=NOC(C(OC(N(CC3=CC=CC=C3)C(NC4=CC=CC=C4)=O)=O)CC)=C2)C=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNU-BP;  SNUBP;  SNU BP

Origin of Product

United States

Comparison with Similar Compounds

SNU-BP vs. Other PPAR-γ Agonists

T3D-959: A dual PPAR-γ/δ agonist, T3D-959 reversed neurodegeneration in a streptozotocin-induced AD mouse model. Unlike this compound, its primary focus is on metabolic and neurodegenerative recovery rather than anti-inflammatory microglial polarization. No studies have explored its direct impact on M2 marker upregulation or cytokine suppression .

MH84 : This compound acts as both a PPAR-γ agonist and γ-secretase modulator, reducing amyloid-beta 42 (Aβ42) levels in HEK293 cells and improving mitochondrial dysfunction. While this compound targets neuroinflammation, MH84’s dual mechanism addresses amyloid pathology, making it distinct in therapeutic scope .

Pioglitazone/Rosiglitazone : Clinically approved PPAR-γ agonists for diabetes, these drugs exhibit anti-inflammatory effects in AD models. However, systemic side effects (e.g., weight gain, edema) limit their use. This compound’s microglia-specific action may offer a safer profile, though comparative toxicity studies are lacking .

This compound vs. NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen reduce AD risk by >80% via PPAR-γ activation. However, their broad inhibition of cyclooxygenase (COX) enzymes can cause gastrointestinal and cardiovascular side effects.

This compound vs. Novel Anti-Inflammatory Agents

Galangin/Malibatol A : Natural PPAR-γ agonists with anti-inflammatory properties similar to this compound. However, their low bioavailability and unstandardized dosing contrast with this compound’s synthetic optimization for consistent activity .

Data Tables

Table 1: Comparative Analysis of this compound and PPAR-γ-Targeting Compounds

Compound Target/Mechanism Key Findings Clinical Status Limitations
This compound PPAR-γ agonist Inhibits LPS-induced cytokines; upregulates IL-4/Arg-1 Preclinical No in vivo data
T3D-959 PPAR-γ/δ dual agonist Reversed neurodegeneration in AD mice Phase II trial (NCT02560753) Anti-inflammatory effects not studied
MH84 PPAR-γ agonist/γ-secretase modulator Reduced Aβ42; improved mitochondrial function Preclinical Limited neuroinflammation data
Pioglitazone PPAR-γ agonist Reduced AD pathology in models; systemic side effects Approved for diabetes Weight gain, edema
NSAIDs COX inhibitor/PPAR-γ activator 80% AD risk reduction; GI/cardiovascular risks Marketed Non-specific anti-inflammatory action

Table 2: In Vitro Efficacy in Microglial Models

Compound NO Inhibition Pro-Inflammatory Cytokine Suppression M2 Marker Upregulation
This compound Yes Yes (TNF-α, IL-6) Yes (IL-4, Arg-1)
Galangin Partial Partial Yes (Arg-1)
Rosiglitazone Yes Yes No data

Key Research Findings and Gaps

  • This compound’s Strengths : Specific PPAR-γ activation with dual anti-inflammatory and pro-repair effects in microglia .
  • Limitations vs. Peers : Lacks in vivo validation and long-term safety data, unlike T3D-959 (in Phase II) or pioglitazone (clinically approved) .
  • Therapeutic Potential: Could complement Aβ-targeting agents like MH84 by addressing neuroinflammation, a key AD driver .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNU-BP
Reactant of Route 2
SNU-BP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.